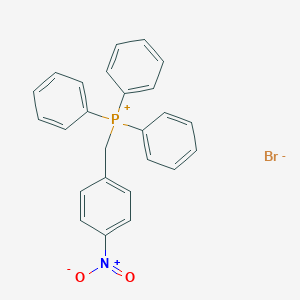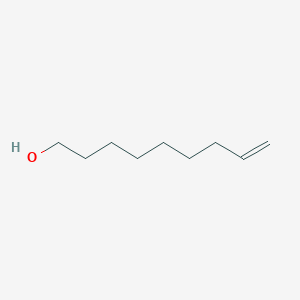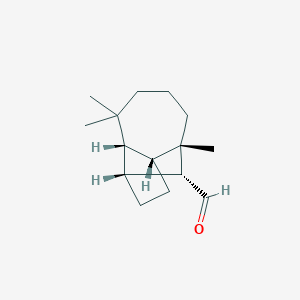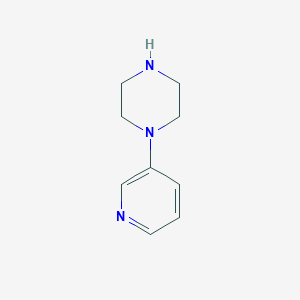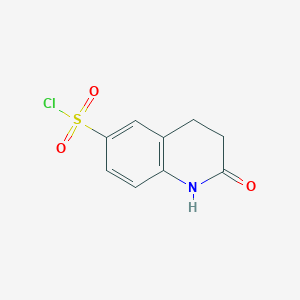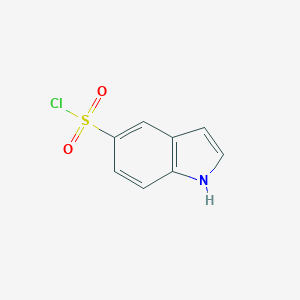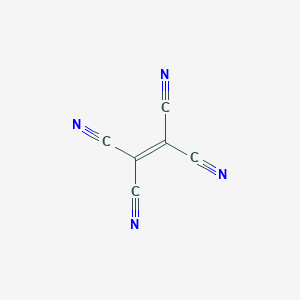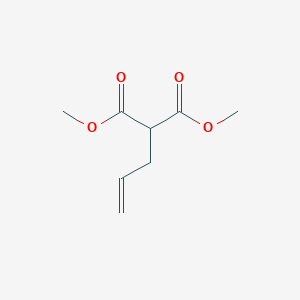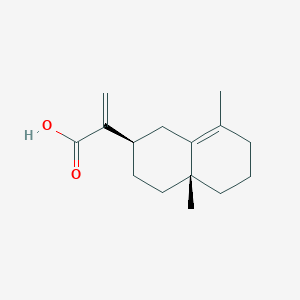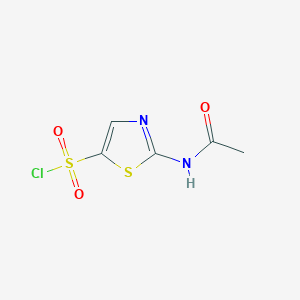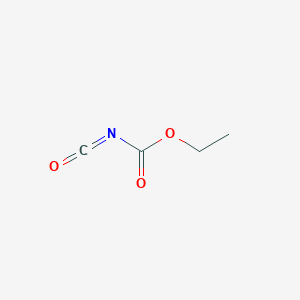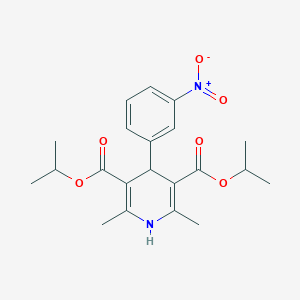
3-(4-Aminophenyl)-1,3-oxazolidin-2-one
説明
3-(4-Aminophenyl)-1,3-oxazolidin-2-one (APO) is an important organic compound that has been used in a wide range of scientific and industrial applications. In particular, APO has been used in the synthesis of various drugs, as a stabilizing agent in the production of polymers, and as a catalyst in the production of polymers. It has also been used in the synthesis of polymers and in the development of new materials. In addition, APO has been studied for its potential use in the treatment of various diseases, including cancer.
科学的研究の応用
Synthesis and Chemistry
The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its popularity stems from its use as a chiral auxiliary in asymmetric synthesis, as well as its role as protective groups for the 1,2-aminoalcohol system. The oxazolidinone ring is uncommon in natural product chemistry but has seen extensive application in synthetic organic chemistry since the early 1980s (Zappia et al., 2007).
Biomedical Research
In the field of biomedical research, oxazolidinones and their derivatives, including 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, are widely used due to their bioactive scaffolds in numerous natural products. Their structural importance has prompted the development of various methods for the synthesis of these heterocyclic rings, contributing significantly to the medicinal chemistry field (Kim et al., 2011).
Enzymatic Synthesis
Enzymatic synthesis studies involving oxazolidin-2-one have revealed its multifunctional nature, possessing diverse biological and pharmacological activities. These studies have contributed to understanding the reaction mechanisms and kinetic modeling of oxazolidinone synthesis, providing insights into its potential applications in pharmaceuticals (Yadav & Pawar, 2014).
Structural Analysis and Crystallography
The structural analysis of oxazolidinone derivatives, including 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, has been an area of focus in crystallography. These studies have provided valuable insights into the bond distances and stability of these compounds, contributing to the understanding of their chemical properties and potential applications (Bertolasi et al., 1990).
特性
IUPAC Name |
3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWSJXZZUOJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1,3-oxazolidin-2-one | |
CAS RN |
22036-26-6 | |
| Record name | 3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

